

Physical and chemical properties of 5-Fluoro-2-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Fluoro-2-methoxyaniline hydrochloride
Cat. No.:	B1389896

[Get Quote](#)

An In-depth Technical Guide to 5-Fluoro-2-methoxyaniline Hydrochloride

This guide provides a comprehensive overview of the physical and chemical properties of **5-Fluoro-2-methoxyaniline hydrochloride**, a versatile building block in modern medicinal and agricultural chemistry.^[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Section 1: Introduction and Strategic Importance

5-Fluoro-2-methoxyaniline hydrochloride is a substituted aniline derivative that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules.^{[1][2][3]} Its structure, featuring a fluorine atom and a methoxy group on the aniline core, imparts unique electronic and steric properties that are highly advantageous in the design of novel therapeutic agents and agrochemicals.^{[1][4]}

The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.^[4] ^[5] The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring, making this compound a valuable precursor for a range of chemical

transformations.[6][7] Consequently, **5-Fluoro-2-methoxyaniline hydrochloride** serves as a crucial starting material in the development of anti-cancer agents, herbicides, and fungicides.[1]

Caption: Chemical structure of **5-Fluoro-2-methoxyaniline hydrochloride**.

Section 2: Physicochemical Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in synthesis and formulation. The hydrochloride salt form generally enhances stability and solubility in aqueous media compared to the free base.

Property	Value	Source(s)
CAS Number	326-83-0	[8][9]
Molecular Formula	C ₇ H ₈ FNO·HCl	[8]
Molecular Weight	177.6 g/mol	[8]
Appearance	Off-white to light reddish-brown solid	[10]
Melting Point	81 - 85 °C	[11]
Boiling Point	90 °C / 760 mmHg (for free base)	[12][13]
Solubility	Sparingly soluble in water. Soluble in ethanol, diethyl ether, acetone, and benzene.	[10]
pKa	3.52 ± 0.10 (Predicted for free base)	[13]

Insight for the Bench Scientist: The predicted pKa of the anilinium ion suggests that the compound will be protonated at physiological pH. This is a critical consideration in designing reactions and purification strategies, as the solubility and reactivity will be pH-dependent. The relatively low boiling point of the free base indicates that it can be purified by distillation, although care must be taken to avoid decomposition.[12][14][13]

Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **5-Fluoro-2-methoxyaniline hydrochloride**. Below are the expected spectral characteristics.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the ammonium protons. The coupling of the aromatic protons with the fluorine atom will result in characteristic splitting patterns.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atoms bonded to fluorine and the methoxy group will have characteristic chemical shifts.
- IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium group, C-H stretching of the aromatic ring and methoxy group, C-N stretching, and C-O stretching. The C-F bond will also have a characteristic absorption in the fingerprint region.
- Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the free base ($\text{C}_7\text{H}_8\text{FNO}$) and fragmentation patterns characteristic of the molecule's structure.

Experimental Protocol: ^1H NMR Sample Preparation and Analysis

- Sample Preparation: Accurately weigh approximately 5-10 mg of **5-Fluoro-2-methoxyaniline hydrochloride** into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube.^[15] The choice of solvent is crucial; DMSO-d₆ is often preferred for hydrochloride salts due to its ability to dissolve the sample and provide a clear spectrum.
- Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be necessary for complete dissolution.
- Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the ^1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be collected to

obtain a good signal-to-noise ratio.

- Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

Caption: A streamlined workflow for preparing and analyzing a sample via NMR spectroscopy.

Section 4: Chemical Reactivity and Synthetic Utility

The reactivity of **5-Fluoro-2-methoxyaniline hydrochloride** is governed by the interplay of its functional groups: the anilinium ion, the electron-donating methoxy group, and the electron-withdrawing fluorine atom.

The amino group is a strong activating, ortho-, para-director in electrophilic aromatic substitution reactions.[7][16][17] However, in its protonated (anilinium) form, it becomes a deactivating, meta-directing group.[6] This dual reactivity allows for selective transformations by controlling the reaction pH.

Common Reactions:

- Acylation: The amino group can be acylated to form an amide. This is a common strategy to protect the amino group and modulate its activating effect, allowing for more controlled electrophilic aromatic substitution reactions.[16][18]
- Diazotization: Primary arylamines react with nitrous acid to form stable arenediazonium salts.[18] These salts are versatile intermediates that can undergo a variety of substitution reactions (Sandmeyer reaction) to introduce a wide range of functional groups onto the aromatic ring.[18]
- Electrophilic Aromatic Substitution: Under appropriate conditions, the aromatic ring can undergo reactions such as halogenation, nitration, and sulfonation. The directing effects of the methoxy and fluoro substituents will influence the position of substitution.

Caption: A simplified diagram illustrating the key steps of the Sandmeyer reaction.

Section 5: Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of 5-Fluoro-2-methoxyaniline makes it a valuable scaffold in the synthesis of biologically active molecules.

- Pharmaceuticals: It serves as a key building block for various pharmaceuticals, particularly in the development of anti-cancer agents.[1] The presence of the fluoro and methoxy groups can enhance the biological activity of the final compound.[1]
- Agrochemicals: This compound is utilized in the formulation of effective herbicides and fungicides.[1] The incorporation of fluorine can lead to increased potency and improved environmental profiles of agricultural products.[4]

Section 6: Safety and Handling

5-Fluoro-2-methoxyaniline hydrochloride is considered hazardous and should be handled with appropriate safety precautions.

- Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[19][20][21] It can cause skin and serious eye irritation.[19][20]
- Handling: Use only under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[20] Wash hands thoroughly after handling.[11][19]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][19] Keep away from incompatible materials such as strong oxidizing agents.[11]

In case of accidental exposure, seek immediate medical attention and follow the first-aid measures outlined in the Safety Data Sheet (SDS).[9]

Section 7: References

- 5-Fluoro-2-methoxyaniline - Chem-Impex. --INVALID-LINK--
- **5-Fluoro-2-methoxyaniline hydrochloride** | CAS 326-83-0 | SCBT. --INVALID-LINK--

- Reactions of Aniline - Chemistry Steps. --INVALID-LINK--
- **5-Fluoro-2-methoxyaniline hydrochloride** (Cas 22510-10-7) - Parchem. --INVALID-LINK--
- Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. --INVALID-LINK--
- 20.7: Reactions of Arylamines - Chemistry LibreTexts. --INVALID-LINK--
- Electrophilic Substitution Reaction of Anilines - BYJU'S. --INVALID-LINK--
- **5-FLUORO-2-METHOXYANILINE HYDROCHLORIDE** | CAS#:326-83-0 | Chemsoc. --INVALID-LINK--
- **5-FLUORO-2-METHOXYANILINE HYDROCHLORIDE** | 326-83-0 - ChemicalBook. --INVALID-LINK--
- 5-Fluoro-2-methoxyaniline 97 1978-39-8 - Sigma-Aldrich. --INVALID-LINK--
- 24.8: Reactions of Arylamines - Chemistry LibreTexts. --INVALID-LINK--
- 1978-39-8(5-Fluoro-2-methoxyaniline) Product Description - ChemicalBook. --INVALID-LINK--
- 5-Fluoro-2-methoxyaniline - ChemicalBook. --INVALID-LINK--
- 2-Fluoro-5-methoxyaniline | 62257-15-2 | FF66275 - Biosynth. --INVALID-LINK--
- How is 4-fluoro-2-Methoxy-5-nitroaniline prepared and used? - FAQ - Guidechem. --INVALID-LINK--
- SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--
- 5-Fluoro-2-methoxyaniline 1978-39-8 | Tokyo Chemical Industry (India) Pvt. Ltd. --INVALID-LINK--
- 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works - ChemicalBook. --INVALID-LINK--

- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC - NIH. --INVALID-LINK--
- SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--
- Fluorine in drug discovery: Role, design and case studies. --INVALID-LINK--
- 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. --INVALID-LINK--
- 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
- p-Anisidine - Wikipedia. --INVALID-LINK--
- 2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) 1H NMR spectrum - ChemicalBook. --INVALID-LINK--
- 5-Fluoro-2-methoxyaniline 1978-39-8 | Tokyo Chemical Industry Co., Ltd.(APAC). --INVALID-LINK--
- 5-Fluoro-2-methoxyaniline 1978-39-8 | TCI Deutschland GmbH. --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-5-methoxyaniline | 62257-15-2 | FF66275 biosynth.com
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Reactions of Aniline - Chemistry Steps chemistrysteps.com

- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 8. scbt.com [scbt.com]
- 9. 5-FLUORO-2-METHOXYANILINE HYDROCHLORIDE | CAS#:326-83-0 | Chemsric [chemsrc.com]
- 10. p-Anisidine - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. 5-氟-2-甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 5-Fluoro-2-methoxyaniline price,buy 5-Fluoro-2-methoxyaniline - chemicalbook [chemicalbook.com]
- 14. 1978-39-8 CAS MSDS (5-Fluoro-2-methoxyaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. 2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) 1H NMR spectrum [chemicalbook.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. byjus.com [byjus.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. fishersci.com [fishersci.com]
- 20. 5-Fluoro-2-methoxyaniline | 1978-39-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 21. 5-Fluoro-2-methoxyaniline | 1978-39-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Fluoro-2-methoxyaniline hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1389896#physical-and-chemical-properties-of-5-fluoro-2-methoxyaniline-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com